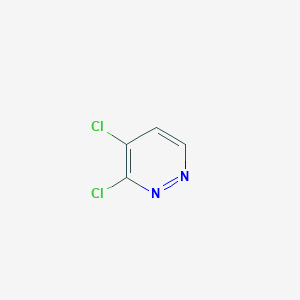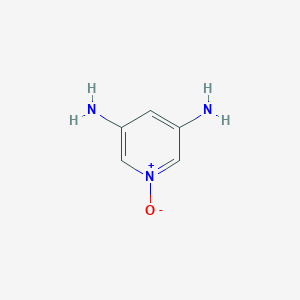
6-(Benzylamino)pyridin-3-carbonitril
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
6-(Benzylamino)pyridine-3-carbonitrile has several scientific research applications, including:
Wirkmechanismus
Target of Action
Pyridazine derivatives, which include 6-(benzylamino)pyridine-3-carbonitrile, have been shown to interact with a range of biological targets .
Mode of Action
Pyridazine derivatives have been utilized in medicinal chemistry against a range of biological targets and physiological effects .
Biochemical Pathways
Pyridazine derivatives have been shown to impact a variety of biochemical pathways .
Result of Action
One study mentions a pyridazinone derivative showing potent cardiotonic activity with a strong myofibrillar ca 2+ sensitizing effect .
Biochemische Analyse
Biochemical Properties
6-(Benzylamino)pyridine-3-carbonitrile plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with nicotinonitrile derivatives, which are known to have multiple biological activities such as antiviral, antibacterial, and fungicidal activities . The nature of these interactions often involves binding to active sites of enzymes, leading to either inhibition or activation of enzymatic activity. This compound’s ability to modulate enzyme activity makes it a valuable tool in biochemical research.
Cellular Effects
The effects of 6-(Benzylamino)pyridine-3-carbonitrile on various types of cells and cellular processes are profound. It influences cell function by affecting cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to impact the mitogen-activated protein kinase (MAPK) pathway, which is crucial for cell proliferation and differentiation. Additionally, 6-(Benzylamino)pyridine-3-carbonitrile can alter gene expression patterns, leading to changes in cellular behavior and function.
Molecular Mechanism
At the molecular level, 6-(Benzylamino)pyridine-3-carbonitrile exerts its effects through specific binding interactions with biomolecules. It can inhibit or activate enzymes by binding to their active sites, thereby modulating their activity. This compound also affects gene expression by interacting with transcription factors and other regulatory proteins. These molecular interactions result in changes in cellular processes and functions, highlighting the compound’s potential as a biochemical tool .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 6-(Benzylamino)pyridine-3-carbonitrile can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that 6-(Benzylamino)pyridine-3-carbonitrile remains stable under normal storage conditions, but its activity may decrease over extended periods . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential changes in cellular behavior and function, emphasizing the importance of monitoring its temporal effects.
Dosage Effects in Animal Models
The effects of 6-(Benzylamino)pyridine-3-carbonitrile vary with different dosages in animal models. At lower doses, the compound may exhibit beneficial effects, such as modulating enzyme activity and influencing cellular processes. At higher doses, it may cause toxic or adverse effects. Threshold effects have been observed, where the compound’s impact on cellular function changes significantly beyond a certain dosage . These findings underscore the importance of determining the optimal dosage for therapeutic applications.
Metabolic Pathways
6-(Benzylamino)pyridine-3-carbonitrile is involved in several metabolic pathways. It interacts with enzymes and cofactors that play crucial roles in cellular metabolism. For example, it has been shown to affect the metabolic flux of nicotinonitrile derivatives, leading to changes in metabolite levels. Understanding the metabolic pathways of this compound is essential for elucidating its biochemical properties and potential therapeutic applications.
Transport and Distribution
The transport and distribution of 6-(Benzylamino)pyridine-3-carbonitrile within cells and tissues are influenced by various factors. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes. These interactions affect the compound’s localization and accumulation within specific cellular compartments . Studying the transport and distribution of this compound is crucial for understanding its cellular effects and potential therapeutic applications.
Subcellular Localization
6-(Benzylamino)pyridine-3-carbonitrile exhibits specific subcellular localization patterns that influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. These localization patterns are essential for understanding the compound’s role in cellular processes and its potential as a biochemical tool .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-(benzylamino)pyridine-3-carbonitrile typically involves the reaction of 6-chloronicotinonitrile with benzylamine . The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF) at elevated temperatures . The reaction proceeds via nucleophilic substitution, where the chlorine atom is replaced by the benzylamino group .
Industrial Production Methods
While specific industrial production methods for 6-(benzylamino)pyridine-3-carbonitrile are not widely documented, the general approach involves scaling up the laboratory synthesis. This includes optimizing reaction conditions, such as temperature, solvent, and reaction time, to achieve higher yields and purity .
Analyse Chemischer Reaktionen
Types of Reactions
6-(Benzylamino)pyridine-3-carbonitrile undergoes various chemical reactions, including:
Nucleophilic Substitution: The benzylamino group can participate in further substitution reactions.
Oxidation and Reduction:
Cyclization: It can participate in cyclization reactions to form more complex heterocyclic compounds.
Common Reagents and Conditions
Common reagents used in reactions involving 6-(benzylamino)pyridine-3-carbonitrile include bases like potassium carbonate, solvents like DMF, and various oxidizing and reducing agents . Reaction conditions typically involve elevated temperatures and controlled environments to ensure the desired transformations .
Major Products Formed
The major products formed from reactions involving 6-(benzylamino)pyridine-3-carbonitrile depend on the specific reaction conditions and reagents used. For example, nucleophilic substitution reactions can yield various substituted derivatives, while cyclization reactions can produce complex heterocyclic structures .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-Pyridinecarbonitrile: A simpler analog with a cyano group at the 3-position but lacking the benzylamino group.
2-Chloro-3-pyridinecarbonitrile: Similar structure but with a chlorine atom at the 2-position instead of the benzylamino group.
Uniqueness
6-(Benzylamino)pyridine-3-carbonitrile is unique due to the presence of both the benzylamino and cyano groups on the pyridine ring, which imparts distinct chemical and biological properties . This combination of functional groups makes it a valuable intermediate in organic synthesis and a subject of interest in various research fields .
Eigenschaften
IUPAC Name |
6-(benzylamino)pyridine-3-carbonitrile | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11N3/c14-8-12-6-7-13(16-10-12)15-9-11-4-2-1-3-5-11/h1-7,10H,9H2,(H,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WWTAXAFLJMUESZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC2=NC=C(C=C2)C#N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
209.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details





Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

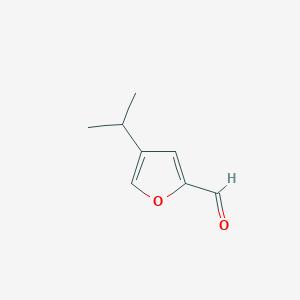


![3,5-Bis[3,5-bis(3,5-dimethoxybenzyloxy)benzyloxy]benzyl Bromide](/img/structure/B174749.png)


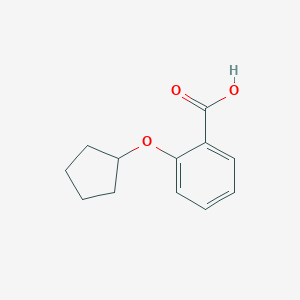
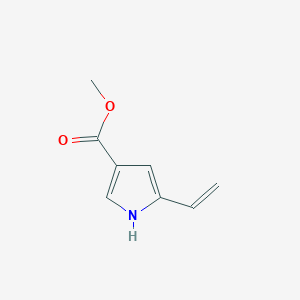
![8-Bromopyrazino[2,3-d]pyridazin-5(6H)-one](/img/structure/B174760.png)

